1,8-Dimethyl-9H-carbazole

Overview

Description

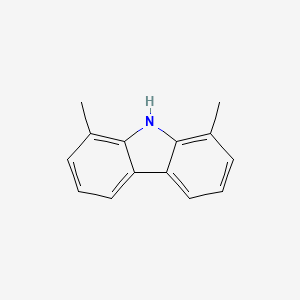

1,8-Dimethyl-9H-carbazole is an aromatic heterocyclic organic compound with the molecular formula C14H13N. It is a derivative of carbazole, which consists of a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .

Mechanism of Action

Target of Action

1,8-Dimethyl-9H-carbazole is a derivative of carbazole, a class of heterocyclic aromatic compoundsCarbazole derivatives have been found to interact with various targets such as ferredoxin carac and terminal oxygenase component of carbazole .

Mode of Action

Carbazole derivatives have been reported to exhibit anticancer activity by reactivating the p53 molecular signaling pathway .

Biochemical Pathways

Carbazole derivatives, including this compound, have been found to influence various pathways of molecular signaling. For instance, some carbazole derivatives show antifungal activity by acting on the RAS-MAPK pathway . They also affect inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway .

Pharmacokinetics

It is known that carbazole has a molecular weight of 16721 g/mol, a boiling point of 355 °C, and a water solubility of 12 mg/l , which may influence its bioavailability.

Biochemical Analysis

Biochemical Properties

1,8-Dimethyl-9H-carbazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme α-glucosidase, which is involved in the final stage of carbohydrate digestion . This inhibition can help reduce postprandial blood glucose levels, making it a potential candidate for managing diabetes. Additionally, this compound interacts with proteins involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Moreover, this compound has shown potential in inhibiting the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with α-glucosidase results in the inhibition of this enzyme, thereby reducing the breakdown of carbohydrates into monosaccharides . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard storage conditions, with minimal degradation . Long-term studies have shown that this compound can maintain its biological activity over extended periods, making it a viable candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as reducing oxidative stress and modulating carbohydrate metabolism . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolites include hydroxylated and demethylated derivatives, which are further conjugated with glucuronic acid or sulfate for excretion . These metabolic pathways play a crucial role in determining the bioavailability and pharmacokinetics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . This distribution pattern is essential for understanding its pharmacological and toxicological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications, such as phosphorylation and acetylation, may influence its targeting to specific subcellular compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dimethyl-9H-carbazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Fischer indole synthesis can be employed, where a hydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the carbazole ring system . Another method involves the direct bromination of carbazole using N-bromo succinimide, followed by methylation at the 1 and 8 positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydrocarbazoles.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated carbazole derivatives .

Scientific Research Applications

1,8-Dimethyl-9H-carbazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Comparison with Similar Compounds

1,8-Dimethyl-9H-carbazole can be compared with other similar compounds, such as:

9H-Carbazole: The parent compound, which lacks the methyl groups at positions 1 and 8.

3,6-Dimethyl-9H-carbazole: Another derivative with methyl groups at different positions.

Polycarbazoles: Polymers derived from carbazole units, which have applications in optoelectronics and materials science.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other carbazole derivatives .

Biological Activity

1,8-Dimethyl-9H-carbazole is a compound belonging to the carbazole family, known for its diverse biological activities, particularly in anticancer research. This article explores its biological activity by reviewing recent studies that highlight its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Overview of Carbazole Derivatives

Carbazole derivatives have garnered attention due to their varied biological properties, including antitumor , antibacterial , anti-inflammatory , and antioxidative effects. Among these, this compound has been specifically studied for its anticancer properties, particularly against breast cancer cell lines.

Recent studies have elucidated several mechanisms through which this compound and its derivatives exert their biological effects:

- Inhibition of Topoisomerases : Compounds derived from carbazole, including this compound, have been shown to inhibit human topoisomerases I and II. This inhibition disrupts DNA replication and transcription, leading to apoptosis in cancer cells .

- Actin Dynamics Disruption : These compounds also affect the actin cytoskeleton by inhibiting actin polymerization and promoting depolymerization. This disruption can hinder cancer cell migration and invasion, critical factors in metastasis .

Efficacy Against Cancer Cell Lines

Research has demonstrated the effectiveness of this compound against various cancer cell lines. A notable study evaluated its activity against two breast cancer cell lines: MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive). The findings are summarized below:

| Compound | Cell Line | IC50 (μM) | Remarks |

|---|---|---|---|

| 1 | MDA-MB-231 | 43.45 ± 1.21 | Moderate activity |

| 2 | MDA-MB-231 | 8.19 ± 0.26 | Decreasing anticancer activity |

| 3 | MDA-MB-231 | 6.59 ± 0.68 | Significant inhibition |

| 4 | MDA-MB-231 | 0.73 ± 0.74 | Most active; selective for cancer cells |

| 5 | MCF-7 | >100 | No significant effect observed |

The most promising results were observed with compound 4 , which exhibited an IC50 value of against MDA-MB-231 cells without affecting normal breast epithelial cells (MCF-10A) at concentrations up to .

Case Studies and Research Findings

- Anticancer Activity : A series of studies indicated that carbazole derivatives could effectively induce apoptosis in breast cancer cells through their action on topoisomerases and actin dynamics. For instance, compounds 3 and 4 were particularly noted for their ability to selectively induce apoptosis in MDA-MB-231 cells while sparing normal cells .

- Inhibition of Rac1 GTPase : Vlaar et al. reported that certain analogues of EHop-016, a carbazole compound acting as a Rac1 inhibitor, showed significant antiproliferative activity on breast cancer cells by disrupting intracellular actin polymerization .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of carbazole derivatives in promoting soluble amyloid-beta peptides, indicating a broader therapeutic scope beyond oncology .

Properties

IUPAC Name |

1,8-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXSBBMMIDFGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC(=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508408 | |

| Record name | 1,8-Dimethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6558-83-4 | |

| Record name | 1,8-Dimethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.